molecular formula C24H21N3O2S B11530186 (5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11530186
M. Wt: 415.5 g/mol
InChI Key: KCCKQRQKOINBCZ-XSFVSMFZSA-N
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Description

The compound (5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrol ring, a thioxodihydropyrimidine ring, and multiple phenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol and thioxodihydropyrimidine precursors, followed by their condensation under specific conditions to form the final compound. Common reagents used in these reactions include aldehydes, ketones, and thiourea, with catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione:

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H21N3O2S/c1-15-9-7-8-12-21(15)27-23(29)20(22(28)25-24(27)30)14-18-13-16(2)26(17(18)3)19-10-5-4-6-11-19/h4-14H,1-3H3,(H,25,28,30)/b20-14+

InChI Key

KCCKQRQKOINBCZ-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=CC=C4)C)/C(=O)NC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)C(=O)NC2=S

Origin of Product

United States

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